

# Introduction: T-448 (EOS-448) in the Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-448     |           |
| Cat. No.:            | B10818703 | Get Quote |

**T-448**, also known as EOS-448 or belrestotug, is a human IgG1 monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein expressed on T cells and Natural Killer (NK) cells.[1][2] Contrary to being a direct epigenetic modifier, EOS-448 is an immunotherapy agent. Its mechanism of action is centered on modulating the immune system to enhance anti-tumor responses.[1] This guide provides a head-to-head comparison of EOS-448 with other anti-TIGIT antibodies, focusing on their mechanism of action, preclinical and clinical data, and the epigenetic context of their target pathway.

T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, is a significant mechanism of tumor immune evasion.[3][4][5] This exhausted state is not only defined by the expression of inhibitory receptors like TIGIT and PD-1 but is also established and maintained by profound epigenetic changes, including DNA methylation and histone modifications.[3][6][7] These epigenetic alterations create a stable, dysfunctional phenotype in T cells, contributing to immunotherapy resistance.[4] By targeting TIGIT, EOS-448 and similar agents aim to reverse T-cell exhaustion, a process intrinsically linked to the underlying epigenetic landscape of the tumor microenvironment.

## **Mechanism of Action: A Multi-pronged Approach**

EOS-448 exhibits a multifaceted mechanism of action designed to comprehensively restore anti-tumor immunity.[1][2][8] A key differentiator for EOS-448 is its functional Fc domain, which allows for engagement of Fcy receptors (FcyR) on other immune cells.[1][8][9]



The primary mechanisms of action for EOS-448 include:

- Blocking TIGIT-Ligand Interaction: EOS-448 binds to TIGIT with high affinity, preventing its
  interaction with ligands such as CD155 and CD112.[1] This blockade allows for the costimulatory receptor CD226 to bind these ligands, promoting T-cell and NK-cell activation.[1]
- Depletion of Suppressive Immune Cells: Through its FcyR-engaging IgG1 isotype, EOS-448 mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This leads to the depletion of cells with high TIGIT expression, notably immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells.[2][8][9][10]
   [11]
- Activation of Antigen-Presenting Cells (APCs): The engagement of FcyR by EOS-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[8][9]

This multifaceted approach, particularly the depletion of Tregs, is a distinguishing feature of EOS-448 compared to anti-TIGIT antibodies with a "silent" or inactive Fc domain.

## Preclinical and Clinical Data: A Comparative Overview

The landscape of anti-TIGIT therapies is competitive, with several candidates in clinical development. This section compares available data for EOS-448 against other notable anti-TIGIT antibodies.

### **Preclinical Data Summary**

Preclinical studies have been instrumental in elucidating the importance of the FcyR-engaging properties of anti-TIGIT antibodies.



| Feature                | EOS-448 (Fc-enabled)                                                                                                                              | Fc-silent Anti-TIGIT<br>Antibodies (e.g.,<br>domvanalimab)                                                                      |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Mechanism              | Blocks TIGIT-ligand interaction, depletes Tregs and exhausted T cells via FcyR engagement.[1][2][8][9][11]                                        | Primarily blocks TIGIT-ligand interaction.[7]                                                                                   |
| Anti-Tumor Activity    | Demonstrates potent single-<br>agent and combination anti-<br>tumor activity in murine<br>models, which is dependent on<br>FcyR engagement.[1][2] | Anti-tumor activity is observed, but may be less pronounced as a single agent compared to Fc-enabled antibodies in some models. |
| Immune Cell Modulation | Leads to a significant reduction in Tregs and an increased effector CD8 T cell to Treg ratio.[2][10][11]                                          | Primarily focuses on reinvigorating existing T cells without significant depletion of Tregs.                                    |

## **Clinical Data Summary**

Clinical trials are ongoing for several anti-TIGIT antibodies, primarily in combination with anti-PD-1/PD-L1 therapies. The following tables summarize key clinical findings.

Table 1: EOS-448 Phase 1 Monotherapy Data

| Trial                 | Population            | Key Findings                                                                                                                                                                                                                                             |
|-----------------------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 (NCT04335253) | Advanced solid tumors | Favorable tolerability profile.  [12][13] Early signs of clinical activity, including one confirmed partial response and nine stable diseases in 20 evaluable patients.[12]  Evidence of Treg and exhausted T-cell depletion at all dose levels.[12][13] |



Table 2: Comparative Efficacy of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations in First-Line NSCLC (PD-L1 High)

| Antibody<br>(Trial)        | Combination       | Population        | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|----------------------------|-------------------|-------------------|-------------------------------------|--------------------------------------------------|
| Tiragolumab<br>(CITYSCAPE) | + Atezolizumab    | PD-L1 TPS<br>≥50% | 66%                                 | Not Evaluable                                    |
| Placebo +<br>Atezolizumab  | PD-L1 TPS<br>≥50% | 24%               | 4.1 months                          |                                                  |
| Domvanalimab<br>(ARC-7)    | + Zimberelimab    | PD-L1 TPS<br>≥50% | 41%                                 | 12.0 months                                      |
| Zimberelimab<br>alone      | PD-L1 TPS<br>≥50% | 27%               | 5.4 months                          |                                                  |

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[5] Data for domvanalimab is from the ARC-7 Phase 2 trial.[7]

Table 3: Safety Profile of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations

| Antibody (Trial)        | Combination    | Grade ≥3 Treatment-<br>Related Adverse Events |
|-------------------------|----------------|-----------------------------------------------|
| Tiragolumab (CITYSCAPE) | + Atezolizumab | 22.4%                                         |
| Placebo + Atezolizumab  | 25%            |                                               |
| Domvanalimab (ARC-7)    | + Zimberelimab | 47%                                           |
| Zimberelimab alone      | 58%            |                                               |

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[3] Data for domvanalimab is from the ARC-7 Phase 2 trial.[14]



## **Experimental Protocols**

Detailed experimental protocols are often proprietary. However, based on published literature, here are outlines of common methodologies used in the evaluation of anti-TIGIT antibodies.

### In Vitro T-Cell Activation Assays

- Objective: To assess the ability of an anti-TIGIT antibody to enhance T-cell activation.
- Methodology:
  - Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with target cells expressing TIGIT ligands (e.g., CD155).
  - Stimulation of T cells with anti-CD3 and anti-CD28 antibodies.
  - Treatment with varying concentrations of the anti-TIGIT antibody or an isotype control.
  - Assessment of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-y, IL-2) by flow cytometry or ELISA.

## Flow Cytometry for Treg and Exhausted T-Cell Analysis in Clinical Samples

- Objective: To quantify changes in Treg and exhausted T-cell populations in patients treated with an anti-TIGIT antibody.
- Methodology:
  - Collection of whole blood or tumor biopsies from patients at baseline and on-treatment time points.
  - Isolation of PBMCs or tumor-infiltrating lymphocytes (TILs).
  - Staining of cells with a panel of fluorescently labeled antibodies targeting cell surface and intracellular markers. A typical panel for Treg and exhausted T-cell analysis would include:
    - Lineage markers: CD3, CD4, CD8



- Treg markers: CD25, CD127 (low expression), FOXP3 (intracellular)
- Exhaustion markers: TIGIT, PD-1, TIM-3, LAG-3
- Proliferation marker: Ki-67 (intracellular)
- Acquisition of data on a multi-parameter flow cytometer.
- Analysis of cell populations using a defined gating strategy to identify and quantify Tregs (e.g., CD3+CD4+CD25+CD127lowFOXP3+) and exhausted T cells (e.g., CD3+CD8+TIGIT+PD-1+).

# Visualizing the Mechanism of Action and Experimental Workflow



Click to download full resolution via product page



Caption: TIGIT Signaling Pathway and EOS-448 Inhibition.



Click to download full resolution via product page

Caption: Multifaceted Mechanism of Action of EOS-448.



Click to download full resolution via product page

Caption: Flow Cytometry Experimental Workflow.



### Conclusion

EOS-448 is a promising anti-TIGIT immunotherapy with a distinct, multifaceted mechanism of action driven by its FcyR-engaging properties. This leads to the depletion of immunosuppressive Tregs and exhausted T cells, in addition to blocking the TIGIT inhibitory pathway. While direct head-to-head clinical trial data is still emerging, preclinical and early clinical findings suggest that EOS-448 is a potent agent in the competitive landscape of TIGIT-targeting therapies. The ongoing and future clinical studies will be crucial in defining the comparative efficacy and safety of EOS-448 and its place in the next generation of cancer immunotherapies. The choice between an Fc-enabled and an Fc-silent anti-TIGIT antibody may depend on the specific tumor microenvironment and the desired immunomodulatory effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 2. hbmpartners.com [hbmpartners.com]
- 3. roche.com [roche.com]
- 4. gene.com [gene.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Addition of Tiragolumab to Atezolizumab in PD-L1–Positive NSCLC The ASCO Post [ascopost.com]



- 10. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. gsk.com [gsk.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Introduction: T-448 (EOS-448) in the Landscape of Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818703#head-to-head-studies-of-t-448-with-other-epigenetic-modifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com